molecular formula C16H19N3O3 B10867662 ethyl 5-(3,4-dihydroquinolin-1(2H)-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

ethyl 5-(3,4-dihydroquinolin-1(2H)-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B10867662
M. Wt: 301.34 g/mol
InChI Key: VJSMBLDGIKUCNN-UHFFFAOYSA-N
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Description

ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE is a complex organic compound that features a quinoline and imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a quinoline derivative with an imidazole precursor under controlled conditions. The reaction may require catalysts such as triflic acid and solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the imidazole ring can bind to metal ions, affecting enzymatic activities. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-[3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE is unique due to the combination of both quinoline and imidazole moieties in a single molecule.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 5-(3,4-dihydro-2H-quinolin-1-ylmethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-2-22-15(20)14-12(17-16(21)18-14)10-19-9-5-7-11-6-3-4-8-13(11)19/h3-4,6,8H,2,5,7,9-10H2,1H3,(H2,17,18,21)

InChI Key

VJSMBLDGIKUCNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N1)CN2CCCC3=CC=CC=C32

Origin of Product

United States

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